Diacetin, also known as glycerol diacetate, is a chemical compound derived from glycerol and acetic acid. It is classified as an ester and is primarily used as a solvent and a food additive. Diacetin is recognized for its role in the food, cosmetic, and pharmaceutical industries due to its emulsifying properties and ability to stabilize formulations. Its molecular formula is , and it has a molecular weight of 150.13 g/mol.
Diacetin is produced through the esterification of glycerol with acetic acid. It falls under the category of glycerol esters, which are compounds formed by the reaction of glycerol with fatty acids or their derivatives. In terms of classification, diacetin can be categorized as a non-ionic surfactant due to its emulsifying properties.
Diacetin can be synthesized through several methods, primarily involving the reaction of glycerol with acetic acid in the presence of a catalyst. The following are notable synthesis methods:
The reaction generally proceeds via an esterification mechanism where the hydroxyl groups of glycerol react with the carboxyl groups of acetic acid, releasing water and forming diacetin. The process can be optimized by adjusting the molar ratios of reactants, catalyst amounts, and reaction conditions.
Diacetin has a distinct molecular structure characterized by two acetate groups attached to a glycerol backbone. The structural formula can be represented as follows:
Diacetin can undergo various chemical reactions, including:
The kinetics of these reactions can vary significantly based on temperature, concentration of reactants, and presence of catalysts . For instance, increasing the acetic acid concentration tends to favor the formation of diacetin over monoacetin.
The mechanism by which diacetin acts as an emulsifier involves its amphiphilic nature; it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This allows diacetin to stabilize oil-in-water emulsions by reducing surface tension between oil droplets and water .
These properties make diacetin suitable for various applications in food processing and pharmaceuticals.
Diacetin has several scientific uses:
Diacetin (systematically known as glyceryl diacetate) is a diester compound formed through the esterification reaction between glycerol and acetic acid or its derivatives (e.g., acetic anhydride or acetyl chloride). Its molecular formula is C7H12O5, corresponding to a molar mass of 176.17 g·mol-1 [1] [3]. This compound exists predominantly as a mixture of two structural isomers due to the different positional attachments of the two acetyl groups (-OC(O)CH3) to the glycerol backbone:
The presence of these isomers results from the stepwise acetylation process, where the primary hydroxyl groups exhibit higher reactivity than the secondary hydroxyl group. Commercial diacetin typically contains both isomers in varying proportions, along with minor quantities of glyceryl monoacetate and glyceryl triacetate (triacetin) [1] [2]. This mixture presents as a colorless, viscous, hygroscopic liquid with a mild fatty odor and a characteristically high boiling point of 280°C (536°F). Its melting point is approximately -30°C (-22°F), and it lacks a sharp freezing point due to the isomer mixture [1] [2].
Table 1: Key Structural Characteristics of Diacetin Isomers
Property | 1,2-Diacetin | 1,3-Diacetin | Notes |
---|---|---|---|
Systematic Name | 1,2-diacetyl-sn-glycerol | 1,3-diacetyl-sn-glycerol | Based on glycerol stereochemistry |
CAS Registry Variations | 102-62-5 (approximate) | Not distinctly specified | Commercial mixture CAS: 25395-31-7 |
Molecular Symmetry | Chiral | Achiral | 1,3-isomer possesses symmetry plane |
Relative Abundance | ~50-60% in mixtures | ~40-50% in mixtures | Varies by synthesis conditions |
The thermodynamic behavior of diacetin has been characterized through calorimetric studies. Key thermodynamic parameters include:
Standard Enthalpy of Formation (ΔfH°liquid): -1120.7 ± 6.7 kJ/mol. This value represents the enthalpy change when one mole of diacetin is formed from its constituent elements (carbon, hydrogen, and oxygen) in their standard states, with the compound in the liquid state at 25°C. The original experimental value reported by Tavernier and Lamouroux in 1956 was -1113.5 kJ/mol, which was subsequently reanalyzed and adjusted by Cox and Pilcher in 1970 using improved thermodynamic calculations [3].
Standard Enthalpy of Combustion (ΔcH°liquid): -3348.9 ± 6.7 kJ/mol. This critical parameter quantifies the heat released when one mole of diacetin undergoes complete combustion in oxygen under standard conditions, yielding carbon dioxide and water as end products. The original determination by Tavernier and Lamouroux reported -3356.02 kJ/mol, later refined through reanalysis. The combustion reaction can be represented as:C7H12O5(l) + 7.5O2(g) → 7CO2(g) + 6H2O(l) + 3348.9 kJ/mol [3].
Table 2: Thermodynamic Properties of Diacetin
Property | Value | Units | Method | Reference & Notes |
---|---|---|---|---|
ΔfH°liquid | -1120.7 ± 6.7 | kJ/mol | Ccb | Reanalyzed by Cox & Pilcher (1970) [3] |
ΔcH°liquid | -3348.9 ± 6.7 | kJ/mol | Ccb | Original: Tavernier & Lamouroux (1956) [3] |
Boiling Point | 280 | °C | Not specified | [1] [2] |
Melting Point | -30 | °C | Not specified | [1] |
Spectroscopic techniques provide definitive identification and structural elucidation of diacetin:
C-H stretching vibrations near 2900-3000 cm-1 [3].
Mass Spectrometry: While explicit mass spectral data isn't detailed in the provided sources, the molecular formula C7H12O5 (molecular weight: 176.17 g/mol) suggests a molecular ion peak at m/z 176. Characteristic fragmentation patterns would likely include:
Diacetin exhibits distinctive physical properties that influence its applications:
Solubility: Diacetin demonstrates complete miscibility with water across all proportions, a behavior attributed to the hydrogen-bonding capacity of its free hydroxyl group and ester carbonyl oxygens. This hydrophilic character distinguishes it from more hydrophobic esters. It is also soluble in alcohols (e.g., ethanol, methanol) but shows only partial solubility in nonpolar or low-polarity organic solvents such as diethyl ether and ethyl acetate. This differential solubility profile makes it valuable as a co-solvent bridging polar and semi-polar systems [2].
Hygroscopicity: As a hygroscopic material, diacetin readily absorbs moisture from the atmosphere. This property is exploited in applications where moisture retention is beneficial, such as cosmetic formulations and certain food products [2].
Density and Viscosity: Diacetin is a viscous liquid with density greater than water (pure glycerol, a precursor, has a specific gravity of 1.26). While exact density values for diacetin aren't specified in the sources, its viscosity and flow properties are intermediate between glycerol and glyceryl triacetate [2].
Refractive Index: Though specific values aren't provided in the search results, compounds of this class typically exhibit refractive indices in the range of 1.41-1.44, contributing to their optical characteristics in formulations.
Diacetin possesses specific stability characteristics crucial for its handling and applications:
Thermal Stability: Diacetin exhibits reasonable thermal stability with a high boiling point (280°C). However, decomposition occurs near its boiling point, producing corrosive fumes including acrolein (propenal), a decomposition product formed through dehydration. This necessitates careful temperature control during processing and distillation [2].
Chemical Reactivity: As an ester, diacetin can undergo hydrolysis under acidic or basic conditions, reverting to glycerol and acetic acid. It demonstrates reactivity with strong acetylating agents like acetic anhydride, potentially leading to further acetylation to form triacetin. Reactions can proceed violently in the presence of catalysts, requiring controlled conditions during chemical synthesis [2].
Hygroscopic Behavior: Diacetin's hygroscopic nature (ability to absorb atmospheric moisture) is a defining characteristic. This property stems from hydrogen bonding interactions between water molecules and the free hydroxyl group, as well as the ester carbonyl oxygens. This hygroscopicity contributes to its functionality as a humectant in cosmetic and food applications, where moisture retention enhances product texture and shelf-life [2].
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